molecular formula C17H16BrN5O B2754479 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-33-2

5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2754479
CAS No.: 899973-33-2
M. Wt: 386.253
InChI Key: YMTQCCHOICUMAN-UHFFFAOYSA-N
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Description

5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with amino, bromophenyl, and methylphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of Substituents: The amino group can be introduced through nucleophilic substitution reactions, while the bromophenyl and methylphenyl groups can be added via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl-(2-methylphenyl)methanone
  • 5-amino-1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl-(4-methylphenyl)methanone
  • 5-amino-1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl-(2-methoxyphenyl)methanone

Uniqueness

The uniqueness of 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-11-3-2-4-14(9-11)20-17(24)15-16(19)23(22-21-15)10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTQCCHOICUMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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